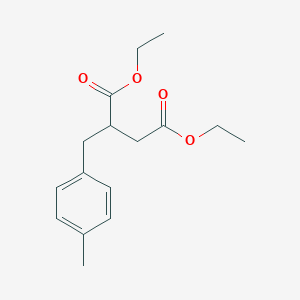

Diethyl 2-(4-methylbenzyl)succinate

Description

Diethyl 2-(4-methylbenzyl)succinate is a substituted succinate ester characterized by a 4-methylbenzyl group attached to the central carbon of the succinic acid backbone, with ethyl ester groups at both terminal carboxylic acid positions. Its molecular formula is C₁₆H₂₂O₄, and it is primarily studied in environmental microbiology as a metabolite in the anaerobic degradation of p-xylene under denitrifying conditions . The compound is structurally analogous to intermediates formed during toluene and m-xylene degradation in denitrifying bacteria like Thauera aromatica and Azoarcus spp., suggesting its role in microbial aromatic hydrocarbon metabolism .

Properties

IUPAC Name |

diethyl 2-[(4-methylphenyl)methyl]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-19-15(17)11-14(16(18)20-5-2)10-13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPIELREOZTDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=C(C=C1)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(4-methylbenzyl)succinate typically involves the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-methylbenzyl)succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products:

Oxidation: Formation of diethyl succinate and 4-methylbenzoic acid.

Reduction: Formation of diethyl 2-(4-methylbenzyl)butan-1,4-diol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Diethyl 2-(4-methylbenzyl)succinate has potential applications as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for more complex molecules used in drug formulation.

- Case Study: Research has indicated that derivatives of succinic acid esters can exhibit biological activity, making them suitable candidates for drug development targeting various diseases, including cancer and metabolic disorders.

-

Chemical Synthesis

- The compound is utilized in organic synthesis as a reagent for the formation of various functional groups. It can be involved in reactions such as acylation and alkylation, contributing to the synthesis of complex organic molecules.

- Example Application: In the synthesis of N-heterocycles, this compound can act as a precursor, facilitating the formation of biologically active compounds through palladium-catalyzed reactions.

-

Material Science

- Due to its ester functionality, this compound can be incorporated into polymer matrices, enhancing material properties like flexibility and thermal stability.

- Industrial Application: It is explored for use in biodegradable plastics and coatings, contributing to sustainable material solutions.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Organic Chemistry | Reagent for acylation reactions |

| Material Science | Component in biodegradable plastics |

Case Studies

-

Pharmaceutical Synthesis

- A study demonstrated the use of this compound as an intermediate in synthesizing anti-inflammatory drugs. The reaction pathway involved several steps where the compound acted as a key building block, leading to compounds with enhanced therapeutic efficacy.

-

Polymer Development

- Research conducted on the incorporation of this compound into polyurethane formulations showed improved mechanical properties and biodegradability compared to traditional petrochemical-based polyurethanes.

Mechanism of Action

Diethyl 2-(4-methylbenzyl)succinate can be compared with other similar compounds such as:

Diethyl succinate: A simpler ester of succinic acid without the benzyl group.

Diethyl 4-methylbenzylphosphonate: A compound with a similar benzyl group but different functional groups.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Diethyl succinate (CAS 123-25-1): The parent compound without the 4-methylbenzyl substituent.

Diethyl 2-(3-methoxybenzyl)succinate (CAS 117823-72-0): Features a methoxy group on the benzyl ring.

4-Benzyl Hydrogen 2-Dodecenylsuccinate (CAS 94247-51-5): Contains a benzyl group and a long dodecenyl chain.

Dimethyl 2-oxosuccinate (CAS 25007-54-9): A ketone-containing succinate ester.

Table 1: Structural and Physical Properties

Reactivity and Stability

- This compound : Stability under anaerobic conditions is inferred from its role as a metabolite in microbial pathways . Reactivity likely involves enzymatic cleavage of the succinate backbone.

- Diethyl succinate: Stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents .

Research Findings and Mechanistic Insights

- Degradation Pathways : this compound is identified as a metabolite in p-xylene degradation under nitrate-reducing conditions. Its formation parallels the fumarate addition pathway observed in toluene-degrading bacteria, where the benzyl group is added to the succinate backbone via radical-based enzymes .

- Comparative Reactivity: The 4-methyl group on the benzyl ring may sterically hinder enzymatic processing compared to unsubstituted benzylsuccinates, affecting degradation rates.

Biological Activity

Diethyl 2-(4-methylbenzyl)succinate is an organic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative of succinic acid, characterized by the presence of a 4-methylbenzyl group. Its molecular formula is CHO, and it has a molecular weight of approximately 264.32 g/mol. The compound exhibits the following structural features:

- Ester Functional Groups : Contributes to its solubility and reactivity.

- Benzyl Group : Enhances lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. Research indicates that it may interact with specific receptors or enzymes, influencing metabolic processes. The compound's unique structure allows it to undergo several chemical reactions, which can lead to different biological effects:

- Oxidation : Can be oxidized to form carboxylic acids, impacting metabolic pathways.

- Reduction : Reduction reactions can convert ester groups into alcohols, altering its biological activity.

- Substitution : The benzyl group can participate in electrophilic aromatic substitution, potentially leading to the formation of biologically active derivatives.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth in human tumor epithelial cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 15.3 | Antiproliferative |

| MCF-7 (Breast cancer) | 12.7 | Apoptosis induction |

| HeLa (Cervical cancer) | 10.5 | Cell cycle arrest |

Table 1: Antiproliferative activity of this compound against various cancer cell lines.

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In a study measuring the ability to inhibit oxidative stress markers, this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in treated cells.

Table 2: Antioxidant activity measured by various assays.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Treatment : A study published in Cancer Research demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer .

- Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Effects : In models of acute inflammation, the compound reduced inflammatory markers significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are optimal for preparing diethyl 2-(4-methylbenzyl)succinate, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting succinic acid derivatives (e.g., succinic anhydride) with 4-methylbenzyl alcohol in the presence of a catalyst like sulfuric acid or DMAP (4-dimethylaminopyridine). For esterification, ethanol is used as the solvent under reflux conditions. Key variables to optimize include:

- Catalyst concentration : Higher catalyst loads (e.g., 10 mol% DMAP) accelerate ester formation but may increase side products.

- Temperature : 80–100°C balances reaction rate and thermal stability of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended for isolating high-purity product .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- Ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet).

- Aromatic protons from the 4-methylbenzyl group (δ 6.8–7.2 ppm, multiplet).

- Succinate backbone protons (δ 2.5–3.0 ppm, multiplet).

- ¹³C NMR : Confirm ester carbonyls (δ 170–175 ppm) and aromatic carbons (δ 125–140 ppm).

- IR : Ester C=O stretch (~1740 cm⁻¹) and aromatic C-H stretches (~3030 cm⁻¹).

Impurities (e.g., unreacted alcohol) are identified via residual peaks in NMR or unexpected IR bands. Quantify purity using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., tetrel bonding) influence the solid-state packing of this compound derivatives?

Methodological Answer: X-ray crystallography combined with Hirshfeld surface analysis and DFT calculations reveals that diethyl succinate derivatives form self-assembled dimers via O···π-hole tetrel bonding interactions. These interactions stabilize the crystal lattice and influence melting points and solubility. For example, in ethyl 2-(4-methylbenzyl)-triazol-5-yl-2-oxoacetate analogs, symmetry-equivalent O atoms interact with electron-deficient π-systems of adjacent molecules. Computational modeling (Bader’s AIM theory) quantifies bond critical points, confirming interaction strength (~2–5 kJ/mol) .

Q. What computational strategies are effective in predicting the reactivity and stability of this compound in catalytic processes?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states for ester hydrolysis or nucleophilic attacks. Basis sets like B3LYP/6-31G* balance accuracy and computational cost.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., carbonyl carbons) prone to nucleophilic substitution.

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate reaction environments. For example, polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in ester hydrolysis .

Q. How can this compound derivatives be evaluated for ecological toxicity, and what data gaps exist?

Methodological Answer:

- Acute Toxicity Testing : Follow OECD Guideline 203 for fish (e.g., Pimephales promelas). For diethyl succinate analogs, reported LC50 values range from 140 mg/L (96 h exposure).

- Biodegradation : Use OECD 301B tests to assess microbial degradation in water. Current data gaps include bioaccumulation potential (log Kow unknown) and soil mobility .

- QSAR Models : Predict ecotoxicity using descriptors like molecular weight (174.19 g/mol) and solubility (log P ~1.5) .

Q. What crystallographic refinement protocols (e.g., SHELXL) are suitable for resolving disorder in this compound structures?

Methodological Answer:

- SHELXL Refinement : Apply restraints to disordered ethyl or benzyl groups using AFIX commands. For example, constrain C-C bond lengths to 1.54 Å and angles to 109.5°.

- Twinning Analysis : Use HKLF5 format for twinned data. For high-resolution datasets (<1.0 Å), anisotropic displacement parameters refine rotational disorder.

- Validation : Check R1 (<5%), wR2 (<10%), and Fit parameter (<1.1) to ensure model reliability .

Q. How do structural modifications (e.g., isotopic labeling) impact metabolic studies of diethyl succinate derivatives?

Methodological Answer:

- ¹³C-Labeling : Synthesize diethyl [2,3-¹³C₂]succinate (CAS 83682-12-6) to track metabolic pathways via NMR or LC-MS. The labeled backbone aids in identifying succinate dehydrogenase activity in mitochondrial studies.

- Stable Isotope Tracing : Administer labeled compounds to cell cultures and quantify ¹³C incorporation into TCA cycle intermediates (e.g., citrate, fumarate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.